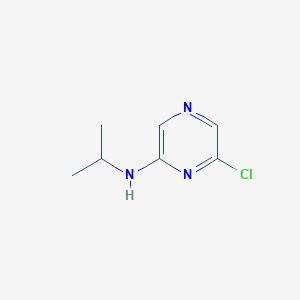2-Chloro-6-isopropylaminopyrazine
CAS No.: 951884-00-7
Cat. No.: VC2406131
Molecular Formula: C7H10ClN3
Molecular Weight: 171.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 951884-00-7 |
|---|---|
| Molecular Formula | C7H10ClN3 |
| Molecular Weight | 171.63 g/mol |
| IUPAC Name | 6-chloro-N-propan-2-ylpyrazin-2-amine |
| Standard InChI | InChI=1S/C7H10ClN3/c1-5(2)10-7-4-9-3-6(8)11-7/h3-5H,1-2H3,(H,10,11) |
| Standard InChI Key | PIWWMTHWFUORGE-UHFFFAOYSA-N |
| SMILES | CC(C)NC1=CN=CC(=N1)Cl |
| Canonical SMILES | CC(C)NC1=CN=CC(=N1)Cl |
Introduction
Chemical Structure and Properties
2-Chloro-6-isopropylaminopyrazine is characterized by its pyrazine ring structure, with a chlorine atom at the 6-position and an isopropylamino group at the 2-position. This structural arrangement contributes to the compound's unique chemical behavior and potential applications in research settings.
Table 1: Chemical Properties of 2-Chloro-6-isopropylaminopyrazine
| Property | Value |
|---|---|
| CAS Number | 951884-00-7 |
| Molecular Formula | C₇H₁₀ClN₃ |
| Molecular Weight | 171.63 g/mol |
| IUPAC Name | 6-chloro-N-propan-2-ylpyrazin-2-amine |
| Standard InChI | InChI=1S/C7H10ClN3/c1-5(2)10-7-4-9-3-6(8)11-7/h3-5H,1-2H3,(H,10,11) |
| Standard InChIKey | PIWWMTHWFUORGE-UHFFFAOYSA-N |
| SMILES | CC(C)NC1=CN=CC(=N1)Cl |
The compound's structure features a planar pyrazine ring with two nitrogen atoms at positions 1 and 4. The chlorine substituent and isopropylamino group create a distinctive electronic distribution that influences its reactivity patterns and binding capabilities.
Nomenclature and Alternative Designations
| Alternative Name |
|---|
| 6-Chloro-N-isopropylpyrazin-2-amine |
| 6-Chloro-N-(prop-2-yl)pyrazin-2-amine |
| 2-Chloro-6-(isopropylamino)-1,4-diazine |
| (6-Chloro-pyrazin-2-yl)-isopropyl-amine |
| (6-Chloropyrazin-2-Yl)Isopropylamine |
| 2-Pyrazinamine, 6-chloro-N-(1-methylethyl)- |
| 6-Chloro-N-(1-methylethyl)-2-pyrazinamine |
These nomenclature variations all describe the same chemical entity, differing only in the naming convention applied .
| Classification | Category |
|---|---|
| Acute Toxicity (Oral) | Category 4 |
| Acute Toxicity (Dermal) | Category 4 |
| Acute Toxicity (Inhalation) | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |
The compound carries several hazard statements that indicate its potential risks through multiple exposure routes:
Table 4: Hazard Statements for 2-Chloro-6-isopropylaminopyrazine
| Hazard Statement Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
These hazard classifications necessitate strict safety protocols when handling the compound, including appropriate personal protective equipment and proper ventilation systems .
Applications in Research
2-Chloro-6-isopropylaminopyrazine is primarily classified as a "Protein Degrader Building Block" in chemical catalogs and databases, indicating its potential application in the emerging field of targeted protein degradation .
Protein Degradation Research
Targeted protein degradation represents an innovative approach to drug discovery, focusing on the selective elimination of disease-causing proteins rather than merely inhibiting their function. Compounds like 2-Chloro-6-isopropylaminopyrazine may serve as structural components in the development of:
-
Proteolysis-targeting chimeras (PROTACs)
-
Molecular glues
-
Hydrophobic tagging molecules
-
Other protein degradation-inducing structures
The specific properties of 2-Chloro-6-isopropylaminopyrazine, including its heterocyclic structure and substitution pattern, potentially make it valuable for incorporation into larger molecular scaffolds designed for protein degradation applications.
Reference Standard Applications
| Parameter | Typical Value |
|---|---|
| Purity | ≥98% |
| Form | Crystalline solid |
| Standard Package Size | 1 gram |
| Storage Recommendations | Store in a cool, dry place |
| Stability | Stable under normal conditions |
Research-grade material is typically supplied with analytical certificates confirming identity and purity through techniques such as NMR, HPLC, and mass spectrometry .
Structural Relationships and Comparisons
The chemical behavior and potential applications of 2-Chloro-6-isopropylaminopyrazine can be better understood by examining related compounds with similar structural features.
Table 6: Comparison with Related Compounds
| Compound | Structural Relationship | Key Differences |
|---|---|---|
| 2-Chloropyridine | Contains pyridine instead of pyrazine ring | Only one nitrogen in heterocyclic ring; lacks isopropylamino group |
| 2-Chloro-6-isopropylphenol | Contains phenol instead of pyrazine | Oxygen-containing functional group; different electron distribution |
| 2-Chloro-6-(trifluoromethoxy)pyridine | Similar halogen substitution pattern | Contains pyridine ring and trifluoromethoxy instead of isopropylamino |
| 6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine | Same core structure | Different amine substituent (3-methoxypropyl vs. isopropyl) |
These structural relationships provide insights into the potential reactivity and applications of 2-Chloro-6-isopropylaminopyrazine by comparison with better-studied analogues .
2-Chloro-6-isopropylaminopyrazine represents an interesting synthetic compound with applications primarily in protein degradation research and as an analytical reference standard. Its chemical structure—featuring a pyrazine ring with chloro and isopropylamino substituents—confers specific properties that make it valuable for these applications.
The compound presents several hazards that necessitate appropriate safety measures during handling and storage. While detailed research findings specific to this compound are somewhat limited in the current literature, its classification as a protein degrader building block suggests its potential significance in the rapidly evolving field of targeted protein degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume